molecular formula C13H23ClN2O3 B3335790 (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353998-18-1

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3335790
CAS No.: 1353998-18-1
M. Wt: 290.78 g/mol
InChI Key: OTZYBKCXUPUDMP-SNVBAGLBSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-chloroacetyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring. Its stereochemistry (R-configuration) and functional groups make it a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors (e.g., leukotriene A4 hydrolase inhibitors) . The tert-butyl ester acts as a protecting group, enhancing stability during synthetic steps, while the chloroacetyl moiety enables nucleophilic substitution reactions for further derivatization.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-5-16(11(17)8-14)10-6-7-15(9-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYBKCXUPUDMP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119209
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)ethylamino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353998-18-1
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)ethylamino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353998-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)ethylamino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound with potential applications in medicinal chemistry. Its unique molecular structure, which includes a pyrrolidine ring and chloroacetyl group, suggests possible interactions with biological targets, making it a candidate for further pharmacological investigations.

  • Molecular Formula : C12H21ClN2O3
  • Molecular Weight : 276.76 g/mol
  • CAS Number : 1354016-75-3

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Related compounds have shown antibacterial effects, suggesting potential for similar activity in this compound.
  • Anti-inflammatory Effects : Structural analogs have been noted for their ability to modulate inflammatory pathways.
  • Neuroprotective Potential : The pyrrolidine structure is associated with neuroprotective effects in certain derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Functional Group Potential Activity
Pyrrolidine RingNeuroprotective effects
Chloroacetyl GroupAntibacterial properties
Tert-butyl EsterEnhances lipophilicity and bioavailability

Case Studies and Research Findings

  • Anticancer Activity : A study on related pyrrolidine compounds showed significant inhibition of cancer cell proliferation, particularly against the MCF-7 breast cancer cell line. The compound's IC50 values were comparable to established chemotherapeutic agents like doxorubicin .
  • Cholinesterase Inhibition : Compounds with similar structures have demonstrated potential as cholinesterase inhibitors, which are relevant in treating Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) was measured, revealing promising results that warrant further exploration for this compound .
  • Antiviral Properties : Some derivatives have exhibited antiviral activities against various viruses, including HSV and VSV. Given the structural similarities, this compound may possess similar antiviral capabilities .

Scientific Research Applications

Structural Features

FeatureDescription
Pyrrolidine Ring A five-membered ring that can influence reactivity and biological activity.
Chloroacetyl Group May provide sites for nucleophilic attack, enhancing interaction with biological targets.
Tert-Butyl Ester Enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. Research indicates that (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester may interact with bacterial enzymes or receptors, leading to inhibition of bacterial growth.

Anti-inflammatory Properties

Compounds containing chloroacetyl groups have been noted for their anti-inflammatory effects. The unique structure of this compound may facilitate interactions with inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

The pyrrolidine ring is associated with neuroprotective activities in several compounds. Investigating the neuroprotective potential of this compound could reveal its efficacy in neurodegenerative conditions.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of related pyrrolidine derivatives against common pathogens. Results indicated that compounds with similar structures exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties.

Case Study 2: Anti-inflammatory Activity

Research conducted on chloroacetyl derivatives showed a reduction in pro-inflammatory cytokines in vitro. This suggests that this compound could be further explored for its anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are best highlighted through comparison with analogous pyrrolidine derivatives. Below is a detailed analysis, supported by synthesis protocols, reactivity data, and applications.

Stereoisomeric and Positional Isomers

  • (S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: The (S)-enantiomer shares identical functional groups but differs in stereochemistry at the pyrrolidine 3-position. Impact: Chirality significantly influences biological activity and binding affinity. For instance, in enzyme inhibition, enantiomers may exhibit divergent potency . Availability: Discontinued commercially (CymitQuimica, Ref: 10-F081404) .
  • (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: The substituent is attached to the 2-position instead of the 3-position. Synthesis: Similar protocols involve chloroacetylation of pyrrolidine intermediates (CAS: 1353998-29-4; Formula: C₁₄H₂₅ClN₂O₃) .

Substituent Variations

  • (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: Replaces the chloroacetyl group with an amino-acetyl moiety and substitutes ethyl with cyclopropyl. Reactivity: The amino group enables conjugation (e.g., peptide coupling), while the cyclopropyl ring introduces steric constraints (CAS: 1353995-03-5) .
  • (R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: Substitutes chloroacetyl with a 3-methyl-thiophene carbonyl group. Impact: The thiophene heterocycle enhances π-π stacking interactions in receptor binding (CAS: 1353998-25-0) .

Functional Group Modifications

  • 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: Replaces chloroacetyl with methanesulfonyl. Synthesis: Derived from 3-methylamino-pyrrolidine via sulfonylation (triethylamine/methanesulfonic acid) . Application: Sulfonamide derivatives are common in protease inhibitors due to their strong electron-withdrawing effects .
  • 3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: Features a 2-methoxy-phenylamino group. Application: Used in neurotensin receptor agonists; the aryl group enhances lipophilicity and CNS penetration .

Table 1: Comparative Overview of Analogous Pyrrolidine Derivatives

Compound Name Key Substituent Molecular Formula CAS Number Notable Features
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid t-Bu ester 2-Chloroacetyl, ethyl-amino C₁₃H₂₂ClN₂O₃ Not provided Versatile electrophile for alkylation
(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid t-Bu ester Same as above (S-configuration) C₁₃H₂₂ClN₂O₃ 1353998-29-4 Discontinued; chiral selectivity
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid t-Bu ester Amino-acetyl, cyclopropyl C₁₅H₂₅N₃O₃ 1353995-03-5 Conjugation-ready; steric hindrance
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid t-Bu ester Methanesulfonyl C₁₁H₂₂N₂O₄S Not provided Protease inhibitor intermediate

Commercial and Research Relevance

  • The discontinuation of certain analogs (e.g., CymitQuimica’s (S)-isomer) underscores the preference for the (R)-configuration in active pharmaceutical ingredient (API) synthesis .
  • Thiophene and sulfonamide variants are prioritized in kinase and protease inhibitor research, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

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